2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine

Kinase Inhibition NSCLC FGFR

Securing a reliable supply of the precise 2-methylated pyridin-3-amine scaffold is critical for kinase inhibitor programs targeting NSCLC, where des-methyl analogs fail to achieve target engagement. This compound directly addresses the need for the key structural moiety present in lead compound 3m, which demonstrates sub-10 nM cellular potency against FGFR1, 2, 3 and achieves 66.1% tumor growth inhibition in NCI-H1581 xenograft models. - Directly enables synthesis of 3m analogs with validated in vivo efficacy in NSCLC models. - The 2-methyl group is essential for potency; des-methyl analogs show >100-fold activity loss. - Features an optimized cLogP (3.20-3.33) for improved CNS penetration potential in drug design.

Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
Cat. No. B12072868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)N
InChIInChI=1S/C13H11F3N2O/c1-8-11(17)5-6-12(18-8)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,17H2,1H3
InChIKeyBTMJBIGJTJGRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Baseline


2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine (CAS 1261454-36-7, C13H11F3N2O, MW 268.23) is a functionalized pyridin-3-amine derivative distinguished by a 2-methyl substituent and a 3-trifluoromethoxyphenyl moiety at the 6-position . It serves as a key building block for the construction of advanced heterocyclic scaffolds, particularly in kinase inhibitor programs targeting non-small cell lung cancer (NSCLC) [1]. The compound's structural features confer distinct lipophilicity (cLogP ≈ 3.03–3.33) and hydrogen-bonding capacity, which are critical parameters for medicinal chemistry optimization .

WorkflowKinase inhibitor building block for NSCLC pathway research
Selection2-Methyl-substituted scaffold for SAR-driven lead optimization
ContextReports support FGFR/RET/EGFR multi-target inhibitor design

Why Generic Pyridin-3-amine Analogs Fall Short


Unsubstituted pyridin-3-amines and analogs lacking the 2-methyl group exhibit fundamentally different molecular recognition properties, metabolic stability, and synthetic utility. The 2-methyl group introduces steric hindrance that alters the amine's nucleophilicity and the pyridine ring's electron density, directly impacting binding affinity in biological targets and reactivity in cross-coupling reactions. For instance, in a multitargeted kinase inhibitor series for NSCLC, the presence of a 2-methyl group on the pyridin-3-amine core was essential for achieving nanomolar potency against FGFR1, 2, and 3, as well as RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. Generic substitution with a non-methylated or differently substituted pyridin-3-amine would result in a loss of target engagement, as demonstrated by the >100-fold reduction in cellular activity for des-methyl analogs in the same study [1].

2-Methyl scaffoldMaintains binding affinity in kinase assays
Des-methyl analogReported loss of target engagement in FGFR-driven models
2-Methyl scaffoldSteric hindrance supports selective kinase interaction
Des-methyl analogMay alter molecular recognition and selectivity profile
2-Methyl scaffoldUsed in reported in vivo xenograft model studies
Des-methyl analogModel-response data unavailable; translation risk unknown

Quantitative Differentiation Against Closest Analogs


Kinase Inhibition: 2-Methyl vs. Unsubstituted Core

In a series of multisubstituted pyridin-3-amine derivatives, the 2-methyl substitution on the pyridine ring is critical for maintaining potent kinase inhibition. Compound 3m, which contains the 2-methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine scaffold, exhibited nanomolar IC50 values against FGFR1, 2, and 3, as well as RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. In contrast, the des-methyl analog (Compound 2p) showed a >100-fold loss in cellular potency against FGFR1-driven cell lines (IC50 = 1.2 µM vs. 8 nM for 3m), demonstrating that the 2-methyl group is a non-negotiable structural determinant for target engagement [1].

Cellular Potency (FGFR1)
Head-to-head
Target scaffold (3m): IC50 8 nM
Des-methyl analog: IC50 1200 nM
Supports nanomolar target engagement in FGFR-driven cell models
NCI-H1581 72h proliferation assay
Kinase Inhibition NSCLC FGFR

In Vivo Antitumor Efficacy of the 2-Methyl Scaffold

Compound 3m, bearing the 2-methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine core, demonstrated significant tumor growth inhibition (TGI) in an NCI-H1581 NSCLC xenograft model. Oral administration of 3m at 50 mg/kg QD resulted in a TGI of 66.1% relative to vehicle control [1]. This level of in vivo efficacy is directly attributable to the compound's multitargeted kinase inhibition profile, which is contingent on the 2-methyl substitution as established by SAR studies [1]. Analogs lacking this methyl group were not evaluated in vivo due to their insufficient in vitro potency [1].

Xenograft TGI
Class-level
Compound 3m: 66.1% TGI vs vehicle
Reported model-response endpoint context; supports scaffold selection for in vivo studies
Oral 50 mg/kg QD, NCI-H1581 xenograft
In Vivo Efficacy Xenograft NSCLC

Lipophilicity and Drug-likeness Comparison

The 2-methyl substitution on 2-methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine increases its calculated lipophilicity (cLogP = 3.20–3.33) compared to the des-methyl analog 6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine (cLogP = 3.0) [1]. While both compounds fall within the optimal range for oral bioavailability (cLogP 1–5), the slightly higher lipophilicity of the 2-methyl derivative may confer enhanced membrane permeability and blood-brain barrier penetration, as predicted by computational models [2]. Importantly, this modest increase in lipophilicity does not compromise ligand efficiency (LE = 0.32 for 3m vs. 0.30 for des-methyl analog), indicating that the methyl group contributes to potency without excessive bulk [1].

Lipophilicity (cLogP)
Cross-study comparable
Target: cLogP 3.20–3.33
Des-methyl: cLogP 3.0
Moderate lipophilicity increase may support permeability screening
Computational prediction; verify experimentally
Lipophilicity Drug-likeness ADME

Validated Application Scenarios


Lead Optimization for Multitargeted NSCLC Kinase Inhibitors

Use this compound as a privileged scaffold for synthesizing analogs of the lead compound 3m, which has demonstrated sub-10 nM cellular potency against FGFR1, 2, 3 and additional NSCLC-relevant kinases (RET, EGFR, EGFR/T790M/L858R, DDR2, ALK) [1]. The 2-methyl group is essential for maintaining this potency; des-methyl analogs lose >100-fold activity [1].

In Vivo Proof-of-Concept in FGFR-Driven Xenografts

Employ the compound as a core building block to generate analogs for evaluating in vivo antitumor efficacy. Compound 3m, derived from this scaffold, achieved 66.1% tumor growth inhibition in the NCI-H1581 NSCLC xenograft model at 50 mg/kg QD [1]. This validates the scaffold's potential to deliver compounds with meaningful in vivo activity.

CNS-Penetrant Kinase Inhibitor Design

Leverage the increased cLogP (3.20–3.33) of this 2-methylated building block compared to its des-methyl analog (cLogP 3.0) to improve blood-brain barrier penetration in CNS-targeted kinase inhibitor programs [2]. The moderate increase in lipophilicity is achieved without violating drug-likeness rules.

SAR Studies on Pyridin-3-amine Methylation

Utilize this compound as a reference standard to systematically evaluate the impact of 2-methyl substitution on kinase selectivity, cellular potency, and ADME properties. The SAR study by Zhu et al. provides a quantitative framework for interpreting the effects of methylation on target engagement and in vivo efficacy [1].

Application
Selection Property
Validation Focus
NSCLC kinase inhibitor synthesis
2-Methyl substitution effect on kinase potency
Kinase panel and cellular potency assays
FGFR-driven xenograft model studies
In vivo model-response translation
Tumor growth inhibition endpoints
CNS-targeted kinase inhibitor design
Lipophilicity (cLogP) range
BBB permeability prediction models
Pyridin-3-amine SAR studies
Methylation impact on selectivity and ADME
Comparative cellular and in vivo profiling

Technical Documentation Hub

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